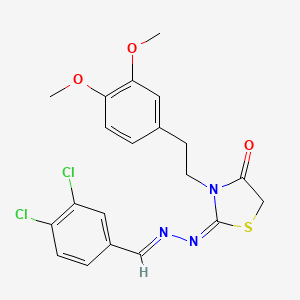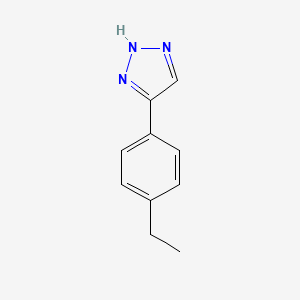
1H-1,2,3-Triazole, 4-(4-ethylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1,2,3-Triazole, 4-(4-ethylphenyl)- is a nitrogen-containing heterocyclic compound. This compound is part of the 1,2,3-triazole family, which is known for its stability and versatility in various chemical reactions. The presence of the 4-ethylphenyl group enhances its chemical properties, making it a valuable compound in scientific research and industrial applications.
准备方法
The synthesis of 1H-1,2,3-Triazole, 4-(4-ethylphenyl)- can be achieved through several methods:
Huisgen 1,3-dipolar cycloaddition: This method involves the reaction of azides with alkynes to form 1,2,3-triazoles.
Metal-catalyzed 1,3-dipolar cycloaddition: This method uses metals like copper or ruthenium to catalyze the reaction between azides and alkynes.
Strain-promoted azide-alkyne cycloaddition: This method does not require a metal catalyst and is driven by the strain energy of the reactants.
Industrial production: Industrial synthesis often employs continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst.
化学反应分析
1H-1,2,3-Triazole, 4-(4-ethylphenyl)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring into dihydrotriazoles using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger heterocyclic structures.
Common reagents used in these reactions include copper catalysts, azides, alkynes, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1H-1,2,3-Triazole, 4-(4-ethylphenyl)- has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1H-1,2,3-Triazole, 4-(4-ethylphenyl)- involves its interaction with various molecular targets:
Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent reactions.
Receptor modulation: It can modulate receptor activity by binding to receptor sites, altering their conformation and activity.
Pathway interference: The compound can interfere with biological pathways by interacting with key molecules involved in signal transduction.
相似化合物的比较
1H-1,2,3-Triazole, 4-(4-ethylphenyl)- can be compared with other similar compounds:
1H-1,2,3-Triazole, 4-phenyl-: This compound lacks the ethyl group, which may affect its reactivity and stability.
1H-1,2,3-Triazole, 4-(4-methylphenyl)-: The presence of a methyl group instead of an ethyl group can lead to differences in steric hindrance and electronic effects.
1H-1,2,4-Triazole: This isomer has a different arrangement of nitrogen atoms, leading to distinct chemical properties and reactivity.
The uniqueness of 1H-1,2,3-Triazole, 4-(4-ethylphenyl)- lies in its specific substitution pattern, which enhances its stability and reactivity compared to other triazole derivatives.
属性
CAS 编号 |
56527-22-1 |
|---|---|
分子式 |
C10H11N3 |
分子量 |
173.21 g/mol |
IUPAC 名称 |
4-(4-ethylphenyl)-2H-triazole |
InChI |
InChI=1S/C10H11N3/c1-2-8-3-5-9(6-4-8)10-7-11-13-12-10/h3-7H,2H2,1H3,(H,11,12,13) |
InChI 键 |
CTPJEZVMISPIBV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2=NNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Hydroxy-7-(hydroxymethyl)-4-methyl-6-oxa-2,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B14643558.png)
![(10R,13S,17R)-5'-Methoxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3-ol](/img/structure/B14643563.png)
![Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate](/img/structure/B14643565.png)
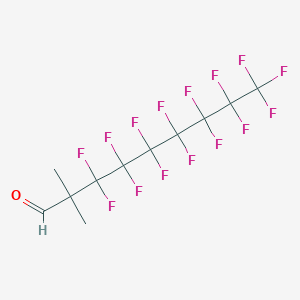
![2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14643574.png)
![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14643586.png)
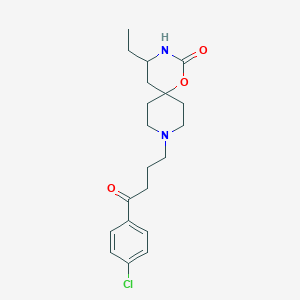
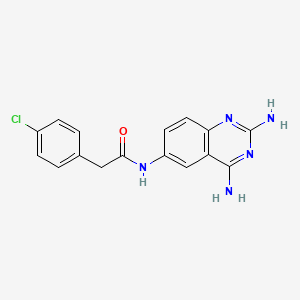
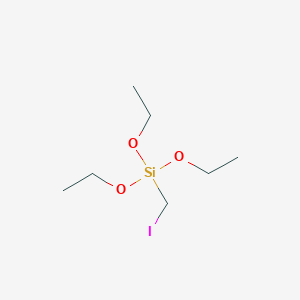
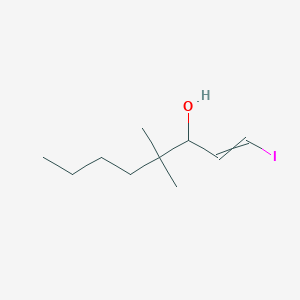
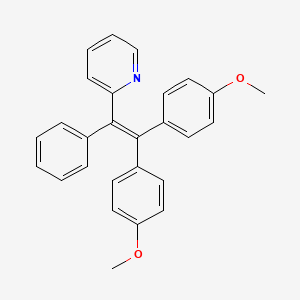

![3-(Ethoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14643617.png)
